molecular formula C11H17N3O B13084398 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

Cat. No.: B13084398
M. Wt: 207.27 g/mol
InChI Key: MUMYYNFZUQXAGJ-GKAPJAKFSA-N
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Description

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a chemical compound with a complex structure that includes an amide group, a pyridine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-methylpropanamide with a pyridine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and a pyridine ring allows for diverse reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide

InChI

InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3/t8?,9-/m0/s1

InChI Key

MUMYYNFZUQXAGJ-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C(C)N

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C(C)N

Origin of Product

United States

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